![molecular formula C12H16O B099296 4-(2-Methoxyphenyl)-2-methyl-1-butene CAS No. 18272-85-0](/img/structure/B99296.png)
4-(2-Methoxyphenyl)-2-methyl-1-butene
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Overview
Description
The compound “4-(2-Methoxyphenyl)-2-methyl-1-butene” is a complex organic molecule. It likely contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a 2-methyl-1-butene group, which is a four-carbon chain with a double bond and a methyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron .Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonding and interactions. For example, one compound was found to consist of intermolecular hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, one compound was found to have a molecular weight of 206.2 and a molecular formula of C12H14O3 .Scientific Research Applications
Continuous Flow Synthesis
A scalable two-step continuous flow synthesis methodology for 4-aryl-2-butanone derivatives, including the anti-inflammatory drug nabumetone and aroma compounds like raspberry ketone and its methyl ether, has been developed. This process involves preparing 4-aryl-3-buten-2-ones via various strategies, followed by selective hydrogenation to produce the desired 4-aryl-2-butanones. The synthesis routes were optimized using microwave heating technology and then adapted to a continuous flow process, demonstrating the potential for industrial-scale production of these compounds (Viviano et al., 2011).
Ionic Hydrogenation
Research on the ionic hydrogenation of α,β-unsaturated ketones with cyclohexane in the presence of aluminum halides has been conducted. This process effectively produces saturated ketones from various 4-aryl-3-buten-2-ones, including 4-(2,4-dichlorophenyl)- and 4-(4-methoxyphenyl)-3-buten-2-ones. The findings suggest that the reaction pattern remains consistent across different Lewis acids and provides a method for synthesizing saturated ketones with high yields (Koltunov et al., 2001).
Photogeneration and Reactivity of Aryl Cations
A study on the photochemistry of 4-chlorophenol and 4-chloroanisole has shown that these compounds can undergo heterolysis in methanol and 2,2,2-trifluoroethanol to generate 4-hydroxy- and 4-methoxyphenyl cations. These cations can add to pi nucleophiles, leading to arylated products. The research highlights a method for accessing aryl cations and exploring their reactivity toward various nucleophiles, providing insights into the cationic mechanism of addition to alkenes (Protti et al., 2004).
Oxidative Degradation and Aromatic Ring Cleavage
The manganese peroxidase-catalyzed oxidation of 4-(4-hydroxy-3-methoxy-phenyl)-2-butanone (vanillylacetone) has been investigated, revealing the compound's degradation with aromatic ring cleavage. The study identified several oxidation products, providing valuable insights into the enzymatic breakdown of phenolic compounds. This research contributes to understanding the biodegradation pathways of complex organic molecules (Hwang et al., 2008).
Mechanism of Action
The mechanism of action of similar compounds often involves interactions with various biological targets. For example, one compound was found to exhibit more negative value of binding free energy than tamoxifen, suggesting it might have a cytotoxic activity potency against breast cancer through ERα inhibition .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methoxy-2-(3-methylbut-3-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-7H,1,8-9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXAZCHKJVJSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505716 |
Source
|
Record name | 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-2-methyl-1-butene | |
CAS RN |
18272-85-0 |
Source
|
Record name | 1-Methoxy-2-(3-methylbut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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